molecular formula C20H17FN4O4 B3006418 2-[3-(4-ethylphenyl)-6-oxopyridazin-1-yl]-N-(4-fluoro-3-nitrophenyl)acetamide CAS No. 942007-76-3

2-[3-(4-ethylphenyl)-6-oxopyridazin-1-yl]-N-(4-fluoro-3-nitrophenyl)acetamide

Cat. No.: B3006418
CAS No.: 942007-76-3
M. Wt: 396.378
InChI Key: GZTKODVYTVFPEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(4-ethylphenyl)-6-oxopyridazin-1-yl]-N-(4-fluoro-3-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C20H17FN4O4 and its molecular weight is 396.378. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Potential Therapeutic Applications

  • This compound is part of a broader class of pyridazinone derivatives which have been synthesized and investigated for their potential therapeutic applications. The synthesis of such compounds often involves a series of chemical reactions, including esterification, hydrazination, and cyclization, to produce the final product with specific chemical structures. The structural verification of these molecules is usually carried out using spectroscopic methods such as NMR and mass spectrometry (Rady & Barsy, 2006).

Antifungal and Apoptotic Effects

  • Some derivatives within this chemical class have shown promising antifungal and apoptotic effects against various Candida species. This suggests potential use in treating fungal infections. The effectiveness of specific compounds in this class has been determined through in vitro studies, highlighting their potential as antifungal agents (Çavușoğlu, Yurttaş, & Cantürk, 2018).

Antioxidant Activity

  • Derivatives of pyridazinones, including those similar to the compound , have been studied for their antioxidant properties. These compounds have been compared with known antioxidants, suggesting a potential role in combating oxidative stress-related conditions (Kadhum, Al-Amiery, Musa, & Mohamad, 2011).

Antimicrobial and Antibacterial Activities

  • Other studies have focused on the antimicrobial and antibacterial activities of these compounds. Some derivatives have demonstrated significant activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as antibacterial agents (Chaudhari et al., 2020).

Potential as Anticancer Agents

  • There is also research exploring the anticancer properties of pyridazinone derivatives. These studies involve synthesizing new series of derivatives and testing them for anti-oxidant activity, which is a key factor in cancer treatment strategies (Mehvish & Kumar, 2022).

Applications in Drug Synthesis

  • The compound is also relevant in the pharmaceutical industry for the synthesis of various drug formulations. Its derivatives have been used in creating drugs with different pharmacological activities, showcasing its versatility in drug design (Habernickel, 2002).

Properties

IUPAC Name

2-[3-(4-ethylphenyl)-6-oxopyridazin-1-yl]-N-(4-fluoro-3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O4/c1-2-13-3-5-14(6-4-13)17-9-10-20(27)24(23-17)12-19(26)22-15-7-8-16(21)18(11-15)25(28)29/h3-11H,2,12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTKODVYTVFPEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.